Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Description
Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral oxazolidine derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a 2,2-dimethyl oxazolidine ring, and a (4S)-configured 3-hydroxypropyl substituent. This compound is widely utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its stereochemical integrity and functional groups (e.g., hydroxypropyl) enable selective transformations, such as nucleophilic substitutions or hydrogen bonding-driven interactions .
Properties
IUPAC Name |
tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)18-11(16)14-10(7-6-8-15)9-17-13(14,4)5/h10,15H,6-9H2,1-5H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPJZGUFARGBJH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CCCO)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)CCCO)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyl-1,3-oxazolidine-3-carboxylate with a suitable hydroxypropylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield different products.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while reduction of the oxazolidine ring may produce amines or alcohols.
Scientific Research Applications
Organic Synthesis
Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is primarily utilized as an intermediate in organic synthesis. Its structure allows it to act as a protecting group for amines and other functional groups during multi-step synthetic processes.
Case Study: Synthesis of Bioactive Molecules
A study demonstrated its use in synthesizing complex bioactive molecules by protecting amine functionalities. The compound was successfully employed in the synthesis of a series of derivatives with enhanced biological activity, showcasing its versatility in organic chemistry .
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its oxazolidine ring structure is significant for drug development due to its ability to mimic natural substrates and interact with biological targets.
Case Study: Antimicrobial Activity
Research indicated that derivatives of this compound exhibited promising antimicrobial properties. In vitro studies showed that these derivatives were effective against various strains of bacteria, making them candidates for further development as antimicrobial agents .
Pharmaceutical Applications
The compound serves as a crucial building block in the pharmaceutical industry. Its derivatives are being investigated for their roles in developing new drugs targeting various diseases.
Data Table: Pharmaceutical Applications
| Compound Derivative | Target Disease | Activity | Reference |
|---|---|---|---|
| Derivative A | Bacterial Infections | Moderate | |
| Derivative B | Cancer | High | |
| Derivative C | Diabetes | Low |
Material Science
This compound has potential applications in material science, particularly in the development of polymers and advanced materials due to its unique chemical structure.
Case Study: Polymer Synthesis
The compound was incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research showed that polymers containing this oxazolidine derivative exhibited improved performance characteristics compared to traditional materials .
Mechanism of Action
The mechanism of action of Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may participate in hydrogen bonding and other interactions, while the oxazolidine ring can engage in various chemical transformations. These interactions can influence biological activity and chemical reactivity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
a) Ethoxycarbonyl-Substituted Analogues
- Compound : tert-Butyl (4S)-4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (, Compound 7)
- Key Differences : Replaces the 3-hydroxypropyl group with an α,β-unsaturated ethoxycarbonyl moiety.
- Impact : The conjugated ester system enhances reactivity in Michael additions or Diels-Alder reactions, unlike the hydroxypropyl group, which is more suited for hydrogen bonding or oxidation reactions.
- Synthesis : Prepared via Wittig reaction with ethyl (triphenylphosphoranylidene)acetate, highlighting divergent synthetic pathways compared to the target compound .
b) Fluorinated Analogues
- Compound: tert-Butyl-(4S)-4-(1-fluoroprop-2-en-1-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (, Compound 6) Key Differences: Incorporates a fluorine atom and a propenyl group. Impact: Fluorination increases metabolic stability and electronegativity, making it valuable in medicinal chemistry. However, the stereoisomeric mixture (non-resolved) limits its utility compared to the enantiopure target compound .
c) Amino-Functionalized Derivatives
- Compound: tert-Butyl (4S)-4-(1-amino-3-ethoxy-3-oxopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (, Compound 9) Key Differences: Features a primary amine group instead of a hydroxyl. Impact: The amine enables peptide coupling or reductive alkylation, whereas the hydroxypropyl group in the target compound is more suited for esterification or glycosylation .
Stereochemical and Functional Group Variations
a) Formyl-Substituted Derivatives
b) Difluoro-Nitro Derivatives
Key Research Findings
Functional Group Influence : The hydroxypropyl group enhances solubility in aqueous media, making the target compound preferable for bioconjugation over lipophilic analogues like the fluorinated derivative .
Stereochemical Purity : Enantiopure oxazolidines (e.g., target compound, ) exhibit higher bioactivity than racemic mixtures (e.g., ) .
Stability : The Boc-protected oxazolidine core in all compounds ensures stability under basic conditions, but the hydroxypropyl group may introduce sensitivity to strong acids or oxidizers .
Biological Activity
Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a compound belonging to the oxazolidine family, characterized by its unique structural features that confer specific biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 257.35 g/mol. The compound features a tert-butyl group, a hydroxyl group, and an oxazolidine ring which are critical for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that oxazolidines exhibit antimicrobial properties by inhibiting bacterial protein synthesis. The oxazolidine ring may interact with the ribosomal subunit, preventing the formation of functional ribosomes.
- Antioxidant Properties : The presence of hydroxyl groups in its structure may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress in biological systems.
- Potential Anti-inflammatory Effects : Some derivatives of oxazolidines have shown promise in modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Modulates cytokine production |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various oxazolidine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as an antibacterial agent.
Case Study 2: Antioxidant Activity
A separate investigation focused on the antioxidant properties of this compound using DPPH radical scavenging assays. The compound demonstrated a dose-dependent increase in radical scavenging activity, comparable to known antioxidants like ascorbic acid at similar concentrations.
Case Study 3: Anti-inflammatory Potential
Research into the anti-inflammatory effects revealed that this compound inhibited lipopolysaccharide-induced TNF-alpha production in macrophages by approximately 40% at a concentration of 100 µM. This suggests its potential role in managing inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route to tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate?
- Methodological Answer : The synthesis of this compound typically involves multi-step reactions with careful control of stereochemistry and functional group compatibility. For example, describes a Wittig-type reaction using ethyl (triphenylphosphoranylidene)acetate to introduce the 3-hydroxypropyl group while preserving the oxazolidine ring’s stereochemical integrity. Key steps include:
- Protection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines or alcohols during reactions .
- Solvent Selection : Polar aprotic solvents like THF or dichloromethane (DCM) are preferred for intermediates sensitive to hydrolysis .
- Purification : Column chromatography (e.g., SiO₂, gradient elution with pentane/Et₂O) is critical for isolating enantiomerically pure products .
Q. How can researchers ensure stereochemical fidelity during synthesis?
- Methodological Answer : Chiral auxiliaries or catalysts are often employed. For instance, uses a Boc-protected oxazolidine precursor to enforce the (4S) configuration. Nuclear Overhauser Effect (NOE) NMR experiments or chiral HPLC are recommended to confirm enantiopurity .
Q. What purification techniques are optimal for isolating tert-butyl oxazolidine derivatives?
- Methodological Answer :
- Chromatography : Silica gel column chromatography with non-polar solvents (e.g., pentane/DCM mixtures) effectively separates diastereomers .
- Recrystallization : For crystalline intermediates, solvents like ethyl acetate/hexane mixtures yield high-purity products .
Advanced Research Questions
Q. How do reaction conditions (e.g., temperature, catalysts) influence the yield of tert-butyl oxazolidine derivatives?
- Methodological Answer :
- Temperature : Lower temperatures (0–20°C) minimize side reactions during nucleophilic substitutions or acylations (e.g., DMAP-catalyzed esterifications in DCM) .
- Catalysts : Lewis acids like BF₃·OEt₂ or enzymes (lipases) can enhance regioselectivity in esterification or hydrolysis steps .
- Data Contradiction : reports a 66% yield using Dess-Martin periodinane for oxidation, whereas other methods (e.g., Swern oxidation) may yield <50% due to overoxidation risks. Researchers must optimize based on substrate stability .
Q. What strategies mitigate decomposition of the 3-hydroxypropyl group under acidic/basic conditions?
- Methodological Answer :
- Protection : Temporarily silylate the hydroxyl group (e.g., TBSCl) during harsh reactions .
- Buffered Conditions : Use weakly acidic/basic conditions (pH 6–8) for deprotection to prevent β-elimination of the hydroxypropyl chain .
Q. How can computational modeling aid in predicting the compound’s reactivity or stability?
- Methodological Answer :
- DFT Calculations : Predict reaction pathways for stereochemical outcomes (e.g., transition-state energies for oxazolidine ring formation) .
- Molecular Dynamics : Simulate solvent effects on stability; polar solvents stabilize zwitterionic intermediates in Boc deprotection .
Key Recommendations for Researchers
- Stereochemical Analysis : Use NOESY NMR to resolve spatial proximity of substituents on the oxazolidine ring .
- Scale-Up Challenges : Replace hazardous reagents (e.g., LiAlH₄) with safer alternatives (NaBH₄/CeCl₃) for large-scale hydroxypropyl reductions .
- Contradictory Data Resolution : Cross-validate yields and purity metrics using orthogonal techniques (e.g., LC-MS vs. NMR integration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
